What are the physical and chemical properties of Ethyl 2-(4-methoxyphenoxy)acetate?
What are the physical and chemical properties of Ethyl 2-(4-methoxyphenoxy)acetate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(4-methoxyphenoxy)acetate
Introduction
Ethyl 2-(4-methoxyphenoxy)acetate, a member of the phenoxyacetate ester family, serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring an ether linkage and an ester functional group, imparts a unique combination of reactivity and physical characteristics that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.
Chemical Identity and Structure
The fundamental identity of a compound is established by its structure and nomenclature. Ethyl 2-(4-methoxyphenoxy)acetate is systematically named as the ethyl ester of 2-(4-methoxyphenoxy)acetic acid.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(4-methoxyphenoxy)acetate | [1] |
| CAS Number | 18598-23-7 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)OC | [1] |
| InChI Key | KRWZDCOECRLWJL-UHFFFAOYSA-N | [1] |
Molecular Structure: The molecule consists of a central phenoxyacetic acid scaffold. The hydroxyl group of the carboxylic acid is esterified with ethanol, while a methoxy group is substituted at the para-position (position 4) of the phenyl ring.
Physical and Chemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications.
Table of Physicochemical Properties:
| Property | Value | Notes | Source |
| Appearance | Data not available; likely a liquid or low-melting solid at room temperature. | Esters of similar molecular weight are often liquids.[2] | |
| Exact Mass | 210.08920892 Da | Computed value for the most abundant isotopes. | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | The ester functional group and aromatic ring reduce aqueous solubility, while the overall structure is compatible with organic solvents like acetone and ethanol.[3] | |
| XLogP3-AA | 1.9 | An estimated value indicating moderate lipophilicity. | [1] |
Synthesis and Reactivity
Synthetic Pathway: Williamson Ether Synthesis
Ethyl 2-(4-methoxyphenoxy)acetate is efficiently synthesized via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This specific application involves the reaction of 4-methoxyphenol with an ethyl haloacetate.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The phenolic hydroxyl group of 4-methoxyphenol is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.
Causality in Experimental Design:
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to hydrolyze the ester group on the alkylating agent.
-
Choice of Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[4]
Caption: Synthetic workflow for Ethyl 2-(4-methoxyphenoxy)acetate.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for phenoxyacetate synthesis.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone.
-
Addition of Alkylating Agent: Stir the mixture and add ethyl chloroacetate (1.0 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure ester.
Chemical Reactivity
The primary site of reactivity is the ester functional group.
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Hydrolysis: The ester can be hydrolyzed under either acidic or basic (saponification) conditions to yield 2-(4-methoxyphenoxy)acetic acid and ethanol. Basic hydrolysis is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of chromatographic and spectroscopic methods is employed.
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structure elucidation.
Table of Expected Spectroscopic Data:
| Technique | Key Features |
| ¹H NMR | - Triplet and quartet signals for the ethyl group (-OCH₂CH₃).- Singlet for the methoxy group protons (-OCH₃).- Singlet for the methylene protons (-OCH₂CO-).- AA'BB' system (two doublets) for the para-substituted benzene ring protons. |
| ¹³C NMR | - Signals for the ethyl and methoxy carbons.- Signal for the methylene carbon adjacent to the ether oxygen.- Four distinct signals for the aromatic carbons (due to symmetry).- Signal for the carbonyl carbon of the ester group (typically ~170 ppm). |
| IR Spectroscopy | - Strong C=O stretch for the ester group (~1750 cm⁻¹).- C-O stretching bands for the ether and ester linkages (~1250-1050 cm⁻¹).- Aromatic C=C stretching bands (~1600-1450 cm⁻¹). |
| Mass Spectrometry (GC-MS) | - Molecular ion peak (M⁺) at m/z = 210.[6]- Characteristic fragmentation pattern including loss of the ethoxy group (-OC₂H₅) or the entire ester side chain. |
Analytical Workflow
The protocol below outlines a standard procedure for confirming the purity and identity of the final product.
Caption: Analytical workflow for product validation.
Experimental Protocol: Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve a small sample of the purified product in a suitable volatile solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The GC will separate the product from any residual solvents or impurities. The retention time is a characteristic property.
-
The mass spectrometer will provide the mass-to-charge ratio of the molecular ion and its fragments, which should be compared against the expected values.[6] A single major peak in the chromatogram indicates high purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm that they match the expected structure of Ethyl 2-(4-methoxyphenoxy)acetate.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).
-
Identify the key functional group frequencies (C=O ester stretch, C-O ether/ester stretches) and confirm they are present in the expected regions.[1]
-
Safety and Handling
While a specific, comprehensive safety datasheet for this compound is not widely available, standard laboratory precautions for handling organic esters and ethers should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]
References
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240125, Ethyl 2-(4-methoxyphenoxy)acetate. [Link]
-
SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester. Wiley-VCH GmbH. [Link]
-
El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5749. [Link]
-
Scribd. Ester Solubility and Preparation Lab Report. [Link]
-
YesWeLab. Ester Dosage in the Laboratory. (2024). [Link]
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